6-deoxy-D-mannono-1,4-lactone
Description
Context within Deoxysugar Lactone Chemistry and its Significance
Deoxysugars are integral components of many biologically important molecules, including bacterial cell walls and certain antibiotics. The lactone form, a cyclic ester, often serves as a stable intermediate or a key structural motif. The "6-deoxy" designation indicates the removal of the hydroxyl group at the sixth carbon of the D-mannose backbone. This structural alteration is crucial as it can influence the molecule's interaction with enzymes and its role in metabolic pathways.
The study of deoxysugar lactones like 6-deoxy-D-mannono-1,4-lactone is significant for several reasons. They are often key intermediates in the chemical synthesis of more complex carbohydrates and their analogues. nih.gov For instance, the regioselective bromination of unprotected D-mannono-1,4-lactone is a step towards creating 6-bromo-6-deoxy derivatives, which are precursors to other functionalized compounds. researchgate.netresearchgate.net The stability and defined stereochemistry of the lactone ring make it a valuable building block in the construction of intricate glycan structures. chemimpex.com
Academic Importance of this compound and Related Glycans
The academic importance of this compound stems from its role as a precursor and a model compound in carbohydrate chemistry. Research has demonstrated its utility in the synthesis of various biologically relevant molecules. For example, it is a key intermediate in the synthesis of L-rhamnono-1,4-lactone. nih.gov
Furthermore, derivatives of this lactone are investigated for their potential as enzyme inhibitors. The structural similarity of deoxysugars to their hydroxylated counterparts allows them to interact with the active sites of enzymes involved in carbohydrate metabolism. For example, the related compound D-mannono-1,4-lactone is known to inhibit the β-galactosidase enzyme of Escherichia coli. lookchem.com This inhibitory action provides a basis for studying enzyme mechanisms and for the potential development of therapeutic agents.
The synthesis of complex glycans often involves the use of lactone precursors. The glycosyl-aldonolactone approach, for instance, has been utilized in the synthesis of disaccharides, highlighting the versatility of these compounds in forming glycosidic bonds. nih.gov
Current Landscape and Emerging Research Trajectories
Current research involving this compound and related compounds is focused on several key areas. One significant trajectory is the development of efficient and stereoselective synthetic routes to this and other deoxysugar lactones. researchgate.net The ability to produce these compounds in high yields and purity is essential for their application in further research and development.
Another area of active investigation is their use as building blocks for the synthesis of iminosugars, a class of compounds with significant biological activities, including as glycosidase inhibitors. researchgate.net For instance, 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone has been used to synthesize 1-deoxymannojirimycin (B1202084). researchgate.net
Researchers are also exploring the enzymatic transformations of these lactones. The hydrolysis of sugar lactones by specific enzymes is a subject of study, which can provide insights into biocatalytic applications. The interaction of these lactones with enzymes is also being investigated to understand the structural requirements for substrate binding and catalysis. nih.gov
The table below summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | (3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-one |
| Molecular Formula | C6H10O5 |
| Molecular Weight | 162.14 g/mol nih.gov |
| Synonyms | L-Rhamno-1,4-lactone, 6-deoxy-L-mannono-1,4-lactone, L-rhamnono-gamma-lactone nih.gov |
| Physical State | Solid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
106293-98-5 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3S,4R,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3/t2-,3-,4+,5-/m1/s1 |
InChI Key |
VASLEPDZAKCNJX-SQOUGZDYSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |
Canonical SMILES |
CC(C1C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Deoxy D Mannono 1,4 Lactone
Chemical Synthesis Approaches for 6-deoxy-D-mannono-1,4-lactone
The synthesis of this compound, a derivative of the simple sugar mannose, can be accomplished through several chemical routes. ontosight.ai One common method involves the oxidation of its precursor, 6-deoxy-D-mannose, using various oxidizing agents. ontosight.ai
Another significant synthetic strategy begins with the more readily available D-mannono-1,4-lactone. This approach involves a two-step process: regioselective bromination followed by hydrogenolysis. The primary hydroxyl group at the C-6 position of unprotected D-mannono-1,4-lactone is selectively replaced by a bromine atom. researchgate.net Subsequent removal of the bromine atom via catalytic hydrogenolysis yields the target compound, this compound. researchgate.net
Synthesis of Halogenated this compound Derivatives
The introduction of halogen atoms into the this compound framework is a key transformation for creating versatile synthetic intermediates.
Preparation of 6-Bromo-6-deoxy-D-mannono-1,4-lactone
A direct and efficient method for the synthesis of 6-bromo-6-deoxy-D-mannono-1,4-lactone is the regioselective bromination of unprotected D-mannono-1,4-lactone. researchgate.net This reaction specifically targets the primary hydroxyl group at the C-6 position due to its higher reactivity compared to the secondary hydroxyl groups. The reaction is typically carried out using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). researchgate.net
Methodologies for 2,6-Dibromo-2,6-dideoxy-D-mannono-1,4-lactone
The synthesis of 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone is a well-established process, often starting from D-glucono-δ-lactone or its salt, calcium D-gluconate. researchgate.netresearchgate.netrsc.orgresearchgate.net The transformation is achieved by treating the starting material with hydrogen bromide (HBr) in acetic acid. researchgate.netd-nb.info This reaction is complex, involving a series of acid-catalyzed events: substitution of the hydroxyl groups at both the C-2 and C-6 positions with bromine, and an intramolecular ring closure to form the 1,4-lactone ring. researchgate.netd-nb.info
One detailed procedure starts with calcium D-gluconate monohydrate. d-nb.info Treatment with HBr in acetic acid initially forms 3,5-di-O-acetyl-2,6-dibromo-2,6-dideoxy-D-manno-1,4-lactone. The acetyl protecting groups are then removed in a subsequent step using acid-catalyzed transesterification with methanol (B129727), affording the desired 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone in a 26% yield over the two steps. d-nb.info A patented method also describes reacting D-glucono-1,5-lactone with a hydrogen halide, followed by the addition of methanol to complete the reaction. google.com
Table 2: Synthesis of 2,6-Dibromo-2,6-dideoxy-D-mannono-1,4-lactone
| Starting Material | Reagents | Key Steps | Product | Yield | Reference |
|---|---|---|---|---|---|
| Calcium D-gluconate monohydrate | 1. HBr, Acetic Acid; 2. Methanol | Bromination/Acetylation followed by Deacetylation | 2,6-Dibromo-2,6-dideoxy-D-mannono-1,4-lactone | 26% | d-nb.info |
Synthesis of Nitrogen-Containing this compound Derivatives
Introducing nitrogen-containing functional groups, such as azides and amines, into the lactone structure opens pathways to a wide range of biologically relevant molecules, including iminosugars.
Generation of 6-Azido-6-deoxy-D-mannono-1,4-lactone
The synthesis of 6-azido-6-deoxy-D-mannono-1,4-lactone is typically achieved from its corresponding bromo derivative. researchgate.net The process involves a nucleophilic substitution reaction where 6-bromo-6-deoxy-D-mannono-1,4-lactone is treated with an azide (B81097) salt, such as lithium azide (LiN₃), to replace the bromine atom at the C-6 position with an azido (B1232118) group. researchgate.net The resulting 6-azido lactone is a key intermediate that can be further transformed, for example, by saponification to the corresponding aldonic acid salt or by reduction to an amino group. researchgate.net
Table 3: Synthesis of 6-Azido-6-deoxy-D-mannono-1,4-lactone
| Starting Material | Reagents | Product | Reference |
|---|
Routes to 2-Amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone
The preparation of 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone hydrochloride is a two-step sequence starting from the corresponding dibromo lactone. rsc.orgd-nb.info
Azidation : 2,6-Dibromo-2,6-dideoxy-D-mannono-1,4-lactone is reacted with sodium azide (NaN₃) in a solvent like acetone. rsc.orgd-nb.info This reaction results in the regioselective displacement of the bromide at the C-2 position to form 2-azido-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone. The reaction proceeds with retention of configuration at C-2. rsc.orgd-nb.info
Reduction : The intermediate 2-azido compound is then subjected to catalytic hydrogenation. This reduction is carried out using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in the presence of hydrochloric acid. rsc.org The azide group is selectively reduced to an amino group, yielding the crystalline 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone hydrochloride in 52-55% yield for the two steps. rsc.orgd-nb.info
This amino lactone serves as a crucial precursor for synthesizing various iminuronic acids and iminoalditols through intramolecular cyclization reactions. rsc.orgnih.gov
Table 4: Synthesis of 2-Amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone
| Starting Material | Reagents & Conditions | Intermediate | Final Product | Yield (2 steps) | Reference |
|---|---|---|---|---|---|
| 2,6-Dibromo-2,6-dideoxy-D-mannono-1,4-lactone | 1. NaN₃, Acetone, reflux | 2-Azido-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone | 2-Amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone hydrochloride | 52-55% | rsc.orgd-nb.info |
Derivatization Strategies for Advanced Carbohydrate Building Blocks in Organic Synthesis
This compound and its derivatives serve as versatile chiral precursors in organic synthesis, particularly for the construction of complex carbohydrates and biologically significant molecules like iminosugars. The inherent stereochemistry and functional groups of the lactone ring provide a robust scaffold for a variety of chemical modifications. Synthetic strategies often commence from more readily available sugars, such as D-mannose or even D-gluconose, which are then converted into the target 6-deoxy lactone or its activated derivatives.
A primary route to this compound is the oxidation of 6-deoxy-D-mannose (D-rhamnose). ontosight.ai However, a more common and versatile strategy for accessing advanced building blocks involves the regioselective modification of the parent D-mannono-1,4-lactone, which is easily derived from D-mannose. A key transformation is the selective functionalization of the primary hydroxyl group at the C-6 position.
One effective method involves the regioselective bromination of unprotected D-mannono-1,4-lactone using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction specifically targets the primary C-6 hydroxyl group, yielding the 6-bromo-6-deoxy derivative, a crucial intermediate for further transformations. researchgate.net
This 6-bromo-6-deoxy-D-mannono-1,4-lactone is a valuable building block that can be converted into other important synthons. For instance, it can be transformed into aminated structures, which are precursors to iminosugars and other nitrogen-containing carbohydrates. The synthesis of 6-amino-6-deoxy-D-mannono-1,6-lactam is achieved by treating the 6-bromo derivative with lithium azide (LiN₃) to introduce the azido group via nucleophilic substitution, followed by hydrogenation to reduce the azide to an amine and induce cyclization to the more stable 1,6-lactam. researchgate.net
Table 1: Synthesis of 6-Amino-6-deoxy-d-mannono-1,6-lactam
| Step | Starting Material | Reagents | Intermediate/Product | Overall Yield | Reference |
|---|---|---|---|---|---|
| 1 | D-Mannono-1,4-lactone | PPh₃, CBr₄ | 6-Bromo-6-deoxy-D-mannono-1,4-lactone | - | researchgate.net |
Further derivatization of related structures leads to the synthesis of highly valuable iminosugars, which are potent glycosidase inhibitors. For example, 1-deoxymannojirimycin (B1202084) (DMJ), a mannosidase inhibitor, was synthesized from 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone. researchgate.net The synthesis of this starting material can be traced back to calcium D-gluconate, which is treated with hydrogen bromide to form 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone. researchgate.net The key step in the synthesis of DMJ involves an intramolecular cyclization where the amino group at C-2 displaces the bromine at C-6 under basic conditions, followed by reduction of the resulting lactam. researchgate.net
Another related strategy highlights the use of a 6-bromo-6-deoxy lactone as a precursor for other deoxy sugars. In an analogous synthesis, 2,3,5-tri-O-benzoyl-6-bromo-6-deoxy-D-galactono-1,4-lactone was used as a key intermediate in the synthesis of D-fucofuranosides (derivatives of 6-deoxy-D-galactose). researchgate.net The process involved the reduction of the lactone group and subsequent catalytic hydrogenolysis to remove the C-6 bromine, demonstrating the utility of the 6-bromo-6-deoxylactone scaffold. researchgate.net
Table 2: Derivatization of this compound Analogs
| Starting Material | Key Transformation | Reagents | Product Class | Application | Reference |
|---|---|---|---|---|---|
| 6-Bromo-6-deoxy-D-mannono-1,4-lactone | Azidation, Reduction, Cyclization | LiN₃, H₂ | Aminolactam | Precursor to nitrogenous carbohydrates | researchgate.net |
| 2-Amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone | Intramolecular displacement, Reduction | Base, Reducing agent | Iminosugar (1-Deoxymannojirimycin) | Glycosidase inhibitor | researchgate.net |
| 2,3,5-Tri-O-benzoyl-6-bromo-6-deoxy-D-galactono-1,4-lactone | Reduction, Hydrogenolysis | Diisoamylborane, H₂/Pd-C | Fucofuranoside (6-deoxy-galacto derivative) | Modified substrate for enzyme studies | researchgate.net |
These synthetic pathways underscore the importance of this compound and its halogenated derivatives as pivotal intermediates. Their strategic derivatization allows access to a diverse range of advanced carbohydrate building blocks that are essential for research in glycobiology and medicinal chemistry.
Research on Derivatives of 6 Deoxy D Mannono 1,4 Lactone As Functional Molecules
Precursors for Iminosugar Synthesis and Glycomimetic Research
Iminosugars are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. researchgate.net This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various biological processes. ox.ac.ukru.nl Consequently, iminosugars have emerged as a significant class of therapeutic agents. mdpi.com Derivatives of 6-deoxy-D-mannono-1,4-lactone have proven to be effective starting materials for the synthesis of novel iminosugar analogues.
Synthesis of 1-Deoxymannojirimycin (B1202084) Analogues from this compound Derivatives
1-Deoxymannojirimycin (DMJ) is a well-known iminosugar that exhibits inhibitory activity against mannosidases. nih.gov Researchers have utilized derivatives of this compound to synthesize analogues of DMJ. A key synthetic strategy involves the conversion of D-mannono-1,4-lactone into 2,6-dibromo-2,6-dideoxy-D-mannono-1,4-lactone. researchgate.net This intermediate can then be further manipulated.
One reported synthesis starts with the treatment of D-mannono-1,4-lactone with hydrogen bromide in acetic acid to yield 3,5-di-O-acetyl-2,6-dibromo-2,6-dideoxy-D-manno-1,4-lactone. d-nb.info Subsequent reaction of 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone, derived from the dibromo compound, with a non-aqueous base leads to intramolecular cyclization. This cyclization occurs via direct displacement of the bromine at the C-6 position by the amino group at C-2, forming the piperidine (B6355638) ring characteristic of deoxymannojirimycin. The final step involves the reduction of the lactone and any ester functionalities to afford the 1-deoxymannojirimycin analogue. researchgate.net
Derivation of 2,5-Dideoxy-2,5-imino-D-glucitol Analogs from this compound Intermediates
The versatility of this compound derivatives extends to the synthesis of pyrrolidine (B122466) iminosugars, such as analogues of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP). researchgate.net The synthetic route to these five-membered ring structures often diverges from that of the six-membered piperidines through careful control of reaction conditions.
Starting from a similar intermediate, 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone, treatment with an aqueous base at a specific pH, such as pH 12, can induce a different cyclization pathway. researchgate.net Under these conditions, a 5-exo attack on a transiently formed 5,6-epoxide intermediate is favored. This leads to the formation of 2,5-dideoxy-2,5-imino-L-gulonic acid. Subsequent reduction of this intermediate yields the target 2,5-dideoxy-2,5-imino-D-glucitol analogue. researchgate.netresearchgate.net This method highlights how the choice of reaction conditions can direct the regioselectivity of the intramolecular ring closure to produce different iminosugar scaffolds from a common precursor. Other synthetic approaches to DGDP have also been developed, for instance, from L-sorbose. nih.gov
Evaluation of Glycosidase Inhibitory Activities by Iminosugar Derivatives
A primary motivation for synthesizing iminosugar derivatives is to explore their potential as glycosidase inhibitors. nih.gov These compounds can act as mimics of the natural sugar substrates, binding to the active site of glycosidase enzymes and blocking their activity. ox.ac.uk The inhibitory potency and selectivity of these derivatives are highly dependent on their stereochemistry and the nature of their substituents. beilstein-journals.org
Derivatives of 1-deoxymannojirimycin and 2,5-dideoxy-2,5-imino-D-glucitol synthesized from this compound precursors have been evaluated for their ability to inhibit various glycosidases. For example, N-hydroxy-DMJ, an analogue of 1-deoxymannojirimycin, has shown moderate and non-selective inhibitory activity against β-mannosidase. nih.gov The inhibitory activity of various iminosugars against α-glucosidase has also been studied, with some N-substituted derivatives showing promising results. mdpi.com
Table 1: Examples of Iminosugar Derivatives and their Glycosidase Inhibition
| Iminosugar Derivative | Target Enzyme(s) | Observed Activity | Reference |
|---|---|---|---|
| N-hydroxy-1-deoxymannojirimycin | β-mannosidase | Moderate and non-selective inhibition | nih.gov |
| N-substituted iminosugar C-glycosides | α-glucosidase | Varied, with some derivatives showing improved potency | mdpi.com |
| 6-Deoxy-DIM | AMAN-2 (α-mannosidase) | Potent inhibition (Ki = 0.19 μM) | beilstein-journals.org |
Applications as Chiral Auxiliaries in Stereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. While the direct use of this compound itself as a chiral auxiliary is not widely documented, sugar-derived lactones, in general, are valuable chiral building blocks in asymmetric synthesis. scribd.com Their rigid ring structure and defined stereocenters can effectively bias the facial selectivity of reactions on attached prochiral centers.
The principle of using chiral auxiliaries is well-established. For instance, oxazolidinones and camphorsultam are commonly used to direct alkylation and aldol (B89426) reactions. wikipedia.orgscribd.com The logic extends to sugar-derived lactones where the carbohydrate framework serves as the source of chirality. The lactone can be appended to a substrate, and its steric and electronic properties guide the approach of reagents to one face of the molecule, leading to a high degree of diastereoselectivity. Following the reaction, the lactone auxiliary can be cleaved to reveal the enantiomerically enriched product.
Exploration of Scaffold Potential for Drug Discovery (General to 1,4-lactones, where applicable)
The 1,4-lactone, or γ-lactone, ring is a common structural motif found in numerous natural products with a wide range of biological activities. mdpi.com This prevalence has led to its recognition as a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple biological targets. hebmu.edu.cn
The biological relevance of the 1,4-lactone ring is extensive, with compounds containing this moiety exhibiting antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov Their ability to participate in various non-covalent interactions, as well as potentially act as electrophiles for covalent modification of biological targets, contributes to their diverse bioactivities.
Given that this compound is a functionalized γ-lactone, it and its derivatives can be considered as starting points for the development of new therapeutic agents. The chiral centers and hydroxyl groups provide handles for further chemical modification, allowing for the creation of libraries of compounds for biological screening. The lactone ring itself can be a key pharmacophoric element, or it can serve as a rigid scaffold to present other functional groups in a defined three-dimensional arrangement. The use of natural product-derived scaffolds like lactones is a valuable strategy in the search for new drug candidates. hebmu.edu.cn
Advanced Analytical Techniques for Characterization and Detection in Academic Research
Spectroscopic Methodologies for Structural Elucidation of 6-deoxy-D-mannono-1,4-lactone and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of this compound, offering a non-destructive way to probe its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.
In ¹³C NMR studies of D-mannono-1,4-lactone, the carbon of the lactone group (C-1) typically shows a chemical shift in the range of 175–180 ppm. For a derivative, 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone, the ¹³C NMR spectrum in D₂O shows the C-1 signal at δ=174.0 ppm. d-nb.info Other carbon signals for this derivative are observed at δ=81.6 (C-4), 69.1 (C-3), 66.2 (C-5), 47.6 (C-2), and 36.6 ppm (C-6). d-nb.info Another related compound, 2-azido-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone, exhibits its C-1 signal at δ=174.1 ppm. d-nb.info The chemical shifts for the remaining carbons are δ=81.0 (C-4), 69.6 and 65.7 (C-3, C-5), 62.3 (C-2), and 36.6 ppm (C-6). d-nb.info
¹H NMR spectroscopy provides complementary information. For 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone in D₂O, the proton signals are found at δ=5.20 (d, J=4.5 Hz, 1H; C-2), 4.64 (m, 2H; C-4, C-3), 4.19 (m, 1H; C-5), 3.77 (dd, J=11.4, 2.4 Hz, 1H; C-6a), and 3.65 ppm (dd, J=11.4, 4.9 Hz, 1H; C-6b). d-nb.info
Table 1: NMR Data for this compound Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone | ¹³C | D₂O | 174.0 (C-1), 81.6 (C-4), 69.1 (C-3), 66.2 (C-5), 47.6 (C-2), 36.6 (C-6) d-nb.info |
| 2-azido-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone | ¹³C | D₂O | 174.1 (C-1), 81.0 (C-4), 69.6, 65.7 (C-3, C-5), 62.3 (C-2), 36.6 (C-6) d-nb.info |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The most characteristic absorption band is that of the lactone carbonyl (C=O) stretching vibration. For γ-lactones, this typically appears around 1740 cm⁻¹. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Spectral data for D-mannono-1,4-lactone is available in the AIST Spectral DB under entry 18908. labscoop.com
Table 2: Characteristic IR Absorption Bands for Lactones
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Lactone C=O | Stretch | ~1740 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the molecular formula of the compound and its derivatives. For instance, the molecular weight of this compound is 162.14 g/mol . chemsrc.com Gas chromatography-mass spectrometry (GC-MS) of trimethylsilylated derivatives is also a common approach for the analysis of related sugar lactones. agriculturejournals.cz The structural assignment of compounds is often accomplished by comparing the obtained mass spectra with established libraries like the Wiley275.L mass spectral computer library. agriculturejournals.cz
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of sugar lactones. Reverse-phase HPLC with a refractive index detector is effective for resolving lactones from their open-chain acid forms. HPLC can also be used to monitor the progress of reactions, such as the synthesis of lactone derivatives, to track the formation of intermediates and the final product. In the analysis of spent coffee grounds hydrolysate, HPLC was used to identify and quantify D-mannono-1,4-lactone alongside its corresponding acid, D-mannonate. nih.gov
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) is another valuable tool for the analysis of this compound, particularly after derivatization to increase its volatility. Aldonic acids and their lactones are often analyzed as their trimethylsilylated (TMS) derivatives. agriculturejournals.czcore.ac.uk This method allows for the separation of complex mixtures of sugar acids and lactones. agriculturejournals.cz The purity of D-mannono-1,4-lactone has been reported to be greater than 97.0% as determined by GC. labscoop.com The separation of TMS-derivatives of various aldonolactones has been studied on different stationary phases, with the 1,4-lactones generally giving a single sharp peak, which is advantageous for complex mixture analysis. core.ac.uk
Table 3: Chromatographic Methods for Aldonolactone Analysis
| Technique | Detector/Derivatization | Application | Reference |
|---|---|---|---|
| HPLC | Refractive Index | Separation of lactones and open-chain acids |
X-ray Crystallography for Crystalline Structure Determination of Lactones and Analogues
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline compound. mdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming the structure and stereochemistry of complex molecules like sugar lactones. mdpi.comd-nb.info While crystallographic data for this compound is not widely published, the analysis of its analogues provides significant insight into the structural features of this class of compounds.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions can be inferred. acs.org
Research on various sugar lactones has successfully employed this technique. For example, the structure of D-lyxono-1,4-lactone was unequivocally confirmed by X-ray analysis, revealing a conformation for the lactone ring and the presence of intermolecular hydrogen bonds that stabilize the crystal structure. mdpi.com Similarly, the absolute configuration of a semisynthetic tetracyclic collinolactone analogue was verified using X-ray crystallography, which was crucial due to the molecule's flexible scaffold that complicated NMR analysis. d-nb.info In another study, the structure of 2-O-(4-nitrobenzoyl)-3,4-O-benzylidene-D-ribono-1,5-lactone was determined by single-crystal X-ray diffraction, supporting the assignments made through spectroscopic methods. scielo.br
The crystallographic data obtained for lactone analogues provide a reference for understanding the likely structural characteristics of this compound. The table below presents crystallographic data for D-lyxono-1,4-lactone as a representative example.
Table 2: Crystallographic Data for D-lyxono-1,4-lactone mdpi.com
| Parameter | Value |
|---|---|
| Compound | D-lyxono-1,4-lactone |
| Formula | C₅H₈O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3789 (2) |
| b (Å) | 9.0433 (4) |
| c (Å) | 12.3394 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 599.98 (4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.636 |
This level of detailed structural information is critical for understanding structure-activity relationships and for the rational design of new synthetic analogues. acs.org
Future Research Directions and Untapped Potential of 6 Deoxy D Mannono 1,4 Lactone
Investigation of Biosynthetic Pathways and Metabolic Fates
A fundamental area for future research is the elucidation of the biosynthetic pathways leading to 6-deoxy-D-mannono-1,4-lactone in biological systems. While the metabolism of D-mannose and the enzymatic conversion of D-mannono-1,4-lactone are known, the specific enzymes and metabolic routes that lead to the 6-deoxy variant are not well-defined. mdpi.com Research should focus on identifying and characterizing the enzymes, such as dehydrogenases and dehydratases, responsible for its formation from precursor molecules like D-mannose. ontosight.aimdpi.com Understanding these pathways is crucial for comprehending its natural occurrence and physiological relevance.
Furthermore, the metabolic fate of this compound within organisms remains largely unexplored. Investigations into how this compound is processed, modified, and degraded will provide critical insights into its biological roles. Such studies could reveal its involvement in signaling pathways, its potential as a metabolic intermediate, or its contribution to the synthesis of more complex glycoconjugates. ontosight.ai
Development of Chemoenzymatic Approaches for Production and Transformation
Efficient and scalable synthesis of this compound is paramount for enabling in-depth research and potential applications. Future efforts should focus on developing robust chemoenzymatic approaches that combine the specificity of enzymes with the versatility of chemical synthesis. ontosight.ai This could involve the use of engineered enzymes, such as specific dehydrogenases, for the targeted oxidation of 6-deoxy-D-mannose. ontosight.ai
Moreover, the transformation of this compound into other valuable compounds presents a significant opportunity. For instance, its parent compound, D-mannono-1,4-lactone, is a key intermediate in the synthesis of L-ribose, a crucial component of antiviral and anticancer nucleoside analogues. researchgate.net Research into similar transformations of the 6-deoxy variant could lead to the production of novel deoxy-sugars and their derivatives with unique biological activities.
Exploration of Novel Biological Roles in Specific Biological Systems
The biological significance of this compound is a promising area for future investigation. Its structural similarity to other biologically active lactones suggests it may play a role in various cellular processes. ontosight.ai For example, sugar lactones are known to act as enzyme inhibitors. researchgate.net Future studies should explore the potential of this compound to inhibit specific enzymes, such as glycosidases, which could have therapeutic implications. researchgate.net
Investigations should also extend to its potential roles in cell recognition, signaling, and as a precursor for bioactive molecules. ontosight.ai Given that mannose derivatives are integral to glycoprotein (B1211001) synthesis, exploring how the 6-deoxy variant might influence these pathways could reveal novel regulatory mechanisms. ontosight.ai
Applications in Advanced Carbohydrate Chemistry and Materials Science
The unique chemical structure of this compound makes it an attractive building block in advanced carbohydrate chemistry. Its functional groups can be selectively modified to create a diverse range of derivatives with tailored properties. These derivatives could be used as monomers for the synthesis of novel biodegradable polymers and materials. The parent compound, D-mannono-1,4-lactone, is already utilized in the synthesis of polysaccharides for biocompatible materials, suggesting a similar potential for its 6-deoxy counterpart. chemimpex.com
Future research could focus on incorporating this lactone into polymers to create materials with specific physical and biological properties, such as enhanced biodegradability or specific cell-interactive surfaces. The development of such advanced materials could have applications in drug delivery, tissue engineering, and other biomedical fields.
Integration into Glycomics and Glycoproteomics Research Tools
The fields of glycomics and glycoproteomics, which study the entirety of sugars and sugar-modified proteins in a biological system, could benefit from the integration of tools based on this compound. As a modified monosaccharide, it could be developed into a chemical probe to study carbohydrate-protein interactions or to profile the activity of specific enzymes involved in carbohydrate metabolism. ontosight.ai
Future research could involve the synthesis of labeled versions of this compound (e.g., with fluorescent tags or biotin) to track its uptake and metabolism in cells. Such tools would be invaluable for dissecting the complex roles of carbohydrates in health and disease and could aid in the discovery of new drug targets and diagnostic markers. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for producing 6-deoxy-D-mannono-1,4-lactone with high purity?
- Methodology : A multi-step synthesis approach is commonly employed. For example, D-mannono-1,4-lactone derivatives can be converted into target compounds via Mitsunobu cyclization, which achieves high yields (e.g., 94% O-alkylation) with minimal side products. Key steps include oxidation using air with catalysts like copper(II) sulfate and purification via column chromatography .
- Critical Analysis : While Mitsunobu conditions are efficient, scalability may require optimization of catalyst loading and solvent systems.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology : Analytical techniques include:
- NMR Spectroscopy : For stereochemical confirmation (e.g., [α]/D values and coupling constants).
- HPLC/GC-MS : To assess purity and detect trace impurities.
- FTIR/UV Spectrophotometry : For functional group identification (e.g., lactone carbonyl stretch at ~1750 cm⁻¹) .
Q. What are the solubility challenges of this compound, and how can they be mitigated?
- Methodology : The compound exhibits low solubility in nonpolar solvents. Strategies include:
- Using polar aprotic solvents (e.g., DMSO, DMF) for reactions.
- Derivatization (e.g., acetylation) to improve lipophilicity for chromatographic separation .
- Research Gap : Development of biocompatible solubilizing agents for in vivo studies remains underexplored.
Advanced Research Questions
Q. What enzymatic systems interact with this compound, and how do they influence its metabolic fate?
- Methodology : Enzymes in the amidohydrolase superfamily (e.g., BmulJ_04915 from Burkholderia multivorans) hydrolyze sugar lactones. Activity assays (e.g., kcat/Km measurements) can quantify substrate specificity. For example, L-fucono-1,4-lactone shows higher activity than D-arabino-1,4-lactone in such systems .
- Implications : Understanding enzyme-substrate interactions aids in designing inhibitors for metabolic pathway modulation.
Q. How does this compound contribute to ascorbate (vitamin C) biosynthesis?
- Methodology : In the L-galactose pathway, L-galactono-1,4-lactone is oxidized to ascorbate by L-galactono-1,4-lactone dehydrogenase (GalLDH). Isotopic labeling and gene knockout studies in Arabidopsis reveal that exogenous lactones (e.g., L-gulono-1,4-lactone) can bypass endogenous pathways to boost ascorbate levels .
- Contradictions : While plants primarily use the L-galactose pathway, mammals rely on L-gulono-1,4-lactone oxidase, which is absent in humans, highlighting evolutionary divergence .
Q. What advanced synthetic applications exist for this compound in rare sugar production?
- Methodology : The lactone serves as a precursor for rare sugars like L-ribose. An 8-step synthesis involves:
Protecting group strategies (e.g., benzoylation).
Mitsunobu cyclization to form key intermediates.
- Innovation : Catalytic asymmetric hydrogenation could improve enantiomeric excess in downstream products.
Q. How does oxidative stability of this compound vary under different reaction conditions?
- Methodology : Oxidative byproducts (e.g., D-arabino-1,4-lactone) form under oxygen-limited conditions. Headspace composition (air vs. 100% O2) and catalase supplementation in bioreactors mitigate incomplete oxidation .
- Quantitative Insight : Monitoring via GC-MS or <sup>1</sup>H-NMR tracks lactone degradation and acid formation.
Future Research Directions
- Catalyst Development : Explore non-toxic, sustainable catalysts (e.g., biocatalysts) for greener synthesis .
- Metabolic Engineering : Engineer microbial hosts (e.g., E. coli) to overexpress lactone-processing enzymes for bioproduction .
- Structural Dynamics : Molecular dynamics simulations to predict lactone-enzyme binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
